

# Nazartinib's Inhibition of EGFR L858R: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |  |
|----------------------|---------------------|-----------|--|--|--|--|
| Compound Name:       | Nazartinib Mesylate |           |  |  |  |  |
| Cat. No.:            | B12772453           | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nazartinib (EGF816), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It focuses specifically on its mechanism and efficacy in inhibiting the EGFR L858R mutation, a common activating mutation in non-small cell lung cancer (NSCLC). This document details the quantitative inhibitory data, key experimental protocols, and the underlying signaling pathways involved.

## Introduction: Targeting the EGFR L858R Mutation

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[1][2] The L858R point mutation in exon 21 of the EGFR gene results in the substitution of leucine with arginine at position 858. This mutation leads to constitutive activation of the receptor's kinase domain, driving uncontrolled downstream signaling and promoting tumorigenesis in NSCLC.[3][4]

Nazartinib is a covalent, irreversible, and mutant-selective EGFR inhibitor.[5] It was specifically designed to target activating EGFR mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while demonstrating significant selectivity over wild-type (WT) EGFR.[5] This selectivity profile aims to maximize therapeutic efficacy while minimizing toxicities associated with inhibiting WT EGFR in healthy tissues.



## **Quantitative Data on Nazartinib's Inhibitory Activity**

The potency of Nazartinib has been characterized through various biochemical and cellular assays. The data below summarizes its activity against the L858R mutation, often in the context of other common EGFR mutations.

Table 1: Biochemical and Cellular Inhibitory Activity of Nazartinib

| Target / Cell<br>Line | Mutation<br>Status | Assay Type                  | Metric                 | Value                   | Reference |
|-----------------------|--------------------|-----------------------------|------------------------|-------------------------|-----------|
| EGFR                  | L858R/T790<br>M    | Biochemica<br>I             | Kı                     | 31 nM                   | [6][7]    |
| EGFR                  | L858R/T790<br>M    | Biochemical                 | $\mathbf{k}_{ina_C}$ t | 0.222 min <sup>-1</sup> | [6][7]    |
| H3255 Cells           | L858R              | Cellular<br>(pEGFR)         | EC50                   | 5 nM                    | [6][7]    |
| H3255 Cells           | L858R              | Cellular<br>(Proliferation) | EC50                   | 9 nM                    | [6][7]    |
| H1975 Cells           | L858R/T790<br>M    | Cellular<br>(pEGFR)         | EC50                   | 3 nM                    | [6][7]    |
| H1975 Cells           | L858R/T790<br>M    | Cellular<br>(Proliferation) | IC50                   | 4 nM                    | [6][7]    |
| H1975 Cells           | L858R/T790<br>M    | Cellular<br>(Proliferation) | EC50                   | 25 nM                   | [6][7]    |
| HCC827<br>Cells       | ex19del            | Cellular<br>(pEGFR)         | EC50                   | 1 nM                    | [6][7]    |
| HCC827<br>Cells       | ex19del            | Cellular<br>(Proliferation) | IC50                   | 2 nM                    | [6][7]    |

| HCC827 Cells | ex19del | Cellular (Proliferation) | EC50 | 11 nM [[6][7] |



Table 2: Phase 2 Clinical Trial Efficacy of Nazartinib in Treatment-Naïve EGFR-Mutant NSCLC (NCT02108964)

| Parameter                          | Patient<br>Population                  | Metric                | Value                             | Reference |
|------------------------------------|----------------------------------------|-----------------------|-----------------------------------|-----------|
| Overall<br>Response<br>Rate (ORR)  | Total (n=45)                           | BIRC-<br>Assessed ORR | 69% (95% CI:<br>53-82)            | [8][9]    |
| Progression-Free<br>Survival (PFS) | Total (n=45)                           | Median PFS            | 18 months (95%<br>CI: 15-NE)      | [8][9]    |
| Overall<br>Response Rate<br>(ORR)  | Baseline Brain<br>Metastases<br>(n=18) | BIRC-Assessed<br>ORR  | 67% (95% CI:<br>41-87)            | [8]       |
| Progression-Free<br>Survival (PFS) | Baseline Brain<br>Metastases<br>(n=18) | Median PFS            | 17 months (95%<br>CI: 11-21)      | [8]       |
| Overall Survival<br>(OS)           | Total (n=45)                           | Median OS             | Not Reached (at 30 mo. follow-up) | [8]       |

Data from a single-arm, open-label study in treatment-naïve patients with EGFR-activating mutations (including L858R and/or ex19del). Patients received 150 mg Nazartinib once daily. BIRC: Blinded Independent Review Committee; CI: Confidence Interval; NE: Not Estimable.[8] [9][10]

## Signaling Pathways and Mechanism of Inhibition

The EGFR L858R mutation leads to the hyperactivation of downstream signaling cascades critical for tumor growth and survival, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways. [3] Nazartinib exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This blockade prevents EGFR autophosphorylation and subsequent activation of these pro-tumorigenic pathways.





Click to download full resolution via product page

EGFR L858R signaling and Nazartinib inhibition.



#### **Experimental Protocols**

The following sections detail the methodologies used to characterize the inhibitory effects of Nazartinib.

This protocol is designed to measure the direct inhibitory effect of Nazartinib on the enzymatic activity of recombinant EGFR L858R kinase.

- Reagents & Materials:
  - Recombinant EGFR (L858R or L858R/T790M) kinase domain.
  - Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50  $\mu$ M DTT). [2]
  - Poly (Glu, Tyr) 4:1 peptide substrate.[11]
  - Adenosine 5'-triphosphate (ATP).
  - Nazartinib (serial dilutions).
  - Kinase-Glo® Luminescent Kinase Assay Reagent.
  - 96-well white microplates.
- Procedure:
  - 1. Prepare serial dilutions of Nazartinib in the kinase buffer.
  - 2. In a 96-well plate, add the recombinant EGFR L858R enzyme, the peptide substrate, and the Nazartinib dilutions (or DMSO as a vehicle control).
  - 3. Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for the enzyme (e.g., 1-10  $\mu$ M).[11]
  - 4. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[11]

#### Foundational & Exploratory





- 5. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent depletes remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
- 6. Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
- 7. Calculate IC<sub>50</sub> values by plotting the percent inhibition against the logarithm of Nazartinib concentration and fitting the data to a four-parameter logistic curve.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. promega.com.cn [promega.com.cn]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors | Anticancer Research [ar.iiarjournals.org]
- To cite this document: BenchChem. [Nazartinib's Inhibition of EGFR L858R: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772453#nazartinib-inhibition-of-egfr-l858r-mutation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com